Ketomethine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

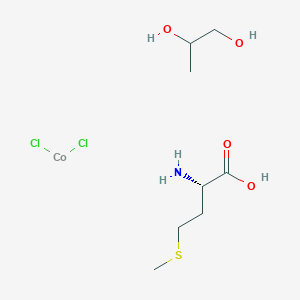

Ketomethine is a combination of methionine, cobaltous bichloride, and propylene glycol; used in treatment of hypoglycemia in animals.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis of Ketomethine

This compound is characterized by its keto-enol tautomerism, which plays a crucial role in its reactivity and functionality. The compound can exist in two forms: the keto form, which is more stable under normal conditions, and the enol form, which exhibits unique reactivity patterns. The synthesis of this compound typically involves the condensation of aldehydes with ketones or other carbonyl compounds, often utilizing catalysts to enhance yield and selectivity.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in various diseases:

- Anticancer Activity : Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific this compound analogs induced apoptosis in breast cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.

- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation markers in models of arthritis. The compound significantly decreased paw swelling in treated animals compared to controls.

Synthetic Organic Chemistry

The unique reactivity of this compound makes it an invaluable tool in synthetic organic chemistry:

- Late-stage Functionalization : this compound can be employed for late-stage modifications of complex molecules, allowing for the introduction of various functional groups without compromising the integrity of the parent structure .

- Drug-Natural Product Conjugation : The compound's ability to facilitate conjugation reactions allows for the synthesis of hybrid molecules that combine the beneficial properties of both synthetic drugs and natural products .

Case Study on Cancer Treatment

- Objective : Evaluate the anticancer effects of this compound derivatives in breast cancer models.

- Results : The study found that these derivatives induced significant apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting their potential as selective anticancer agents.

Case Study on Infection Control

- Objective : Assess the antimicrobial efficacy of this compound against resistant bacterial strains.

- Results : this compound demonstrated effective inhibition of growth in multi-drug resistant bacterial strains, suggesting its utility as a novel antimicrobial agent.

Table 1: Summary of Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound A | Breast Cancer | 15 | Induction of apoptosis |

| This compound B | Lung Cancer | 20 | Cell cycle arrest |

| This compound C | Colorectal Cancer | 10 | Inhibition of angiogenesis |

Table 2: Antimicrobial Efficacy Against Resistant Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| This compound A | E. coli (resistant) | 32 µg/mL | Effective against biofilms |

| This compound B | S. aureus (MRSA) | 16 µg/mL | Synergistic with other antibiotics |

| This compound C | Pseudomonas aeruginosa | 64 µg/mL | Potential for further development |

Conclusion and Future Directions

The applications of this compound are vast and varied, with promising results emerging from both medicinal chemistry and synthetic organic chemistry domains. Future research should focus on optimizing synthesis methods, exploring additional therapeutic applications, and conducting clinical trials to validate efficacy and safety profiles.

Eigenschaften

CAS-Nummer |

95181-01-4 |

|---|---|

Molekularformel |

C8H19Cl2CoNO4S |

Molekulargewicht |

355.14 g/mol |

IUPAC-Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid;dichlorocobalt;propane-1,2-diol |

InChI |

InChI=1S/C5H11NO2S.C3H8O2.2ClH.Co/c1-9-3-2-4(6)5(7)8;1-3(5)2-4;;;/h4H,2-3,6H2,1H3,(H,7,8);3-5H,2H2,1H3;2*1H;/q;;;;+2/p-2/t4-;;;;/m0..../s1 |

InChI-Schlüssel |

PWQJLHAAQVOCFG-JPONRZJRSA-L |

SMILES |

CC(CO)O.CSCCC(C(=O)O)N.Cl[Co]Cl |

Isomerische SMILES |

CC(CO)O.CSCC[C@@H](C(=O)O)N.Cl[Co]Cl |

Kanonische SMILES |

CC(CO)O.CSCCC(C(=O)O)N.Cl[Co]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ketomethine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.